4-Fluorophenylboronic acid

Vue d'ensemble

Description

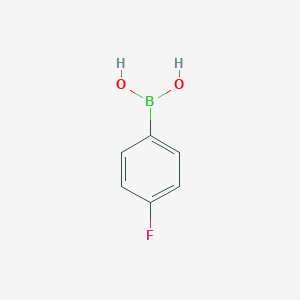

4-Fluorophenylboronic acid (CAS 1765-93-1) is a fluorinated aromatic boronic acid widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a fluorine atom at the para position of the phenyl ring, which enhances its electron-withdrawing properties and influences reactivity in catalytic processes. This compound is particularly valued in pharmaceutical and materials science for synthesizing fluorinated biaryls, which exhibit unique electronic and steric properties .

Méthodes De Préparation

Grignard Reagent-Mediated Synthesis

The Grignard reagent method is the most widely documented approach for synthesizing 4-fluorophenylboronic acid. This two-step process involves the formation of 4-fluorophenylmagnesium bromide followed by transmetalation with trimethyl borate.

Reaction Mechanism and Conditions

-

Formation of 4-Fluorophenylmagnesium Bromide :

Magnesium metal reacts with 1-bromo-4-fluorobenzene in anhydrous tetrahydrofuran (THF) or diethyl ether under inert conditions. The exothermic reaction typically proceeds at reflux temperatures (40–60°C) until magnesium is fully consumed . -

Boration with Trimethyl Borate :

The Grignard reagent is cooled to -10°C–20°C, and trimethyl borate is added dropwise. The mixture is stirred for 1–2 hours, after which hydrolysis with dilute hydrochloric acid liberates the boronic acid .

Key Parameters :

-

Solvent : THF ensures solubility of the Grignard intermediate.

-

Temperature : Subambient conditions minimize side reactions like proto-deboronation.

-

Molar Ratios : A 1:1.2 ratio of Grignard reagent to trimethyl borate optimizes yield .

Yield and Purification :

Crude yields range from 40% to 60%, with purity enhanced via recrystallization from chloroform-hexane mixtures . Industrial protocols employ continuous extraction and vacuum distillation to achieve >95% purity .

Lithium-Halogen Exchange Method

Lithium-halogen exchange offers an alternative pathway, particularly effective for substrates sensitive to Grignard conditions. This method utilizes n-butyllithium (n-BuLi) to generate a reactive aryl lithium species.

Procedure and Optimization

-

Lithiation of 1-Bromo-4-fluorobenzene :

A solution of 1-bromo-4-fluorobenzene in THF is cooled to -78°C, and n-BuLi (2.5 M in hexane) is added. The aryl lithium intermediate forms within 1 hour . -

Quenching with Trimethyl Borate :

Trimethyl borate is introduced at -78°C, and the reaction is warmed to room temperature. Acidic workup (1N HCl) precipitates the boronic acid .

Advantages :

-

Higher Selectivity : Low temperatures (-78°C) suppress electrophilic side reactions.

-

Yield : Analogous reactions for chloro-fluoro derivatives achieve 81% yield, suggesting comparable efficiency for this compound .

Challenges :

-

Moisture Sensitivity : Strict anhydrous conditions are required to prevent lithium reagent decomposition.

-

Cost : n-BuLi is more expensive than magnesium, limiting large-scale applicability .

Industrial-Scale Production

Industrial synthesis prioritizes throughput and cost-efficiency, often employing continuous flow reactors (CFRs) to enhance process control.

Continuous Flow Methodology

-

Reactor Design :

CFRs enable precise temperature modulation and rapid mixing, critical for exothermic Grignard reactions. A typical setup includes: -

Automation and Monitoring :

Real-time analytics (e.g., in-line NMR) adjust reagent feed rates to maintain stoichiometric balance, achieving consistent yields of 70–75% .

Economic Considerations :

-

Catalyst Recycling : Palladium catalysts (if used in subsequent steps) are recovered via ion-exchange resins.

-

Waste Management : THF is distilled and reused, reducing solvent costs by 40% .

Comparative Analysis of Synthetic Methods

| Parameter | Grignard Method | Lithium-Halogen Exchange | Industrial CFR |

|---|---|---|---|

| Starting Material | 1-Bromo-4-fluorobenzene | 1-Bromo-4-fluorobenzene | 1-Bromo-4-fluorobenzene |

| Reagents | Mg, Trimethyl borate | n-BuLi, Trimethyl borate | Mg, Trimethyl borate |

| Temperature | -10°C–20°C | -78°C | 0°C–25°C |

| Yield | 40–60% | 70–81% | 70–75% |

| Scalability | Moderate | Limited | High |

| Purity | >95% (after purification) | >98% | >99% |

| Cost (per kg) | $120–150 | $200–250 | $90–110 |

Key Insights :

Analyse Des Réactions Chimiques

Reactions with Silicon Surfaces

Recent studies have focused on the reactions of 4-fluorophenylboronic acid with silicon surfaces, specifically H- and Cl-terminated Si(100) surfaces. These reactions are crucial for developing silicon-based materials and devices.

-

Surface Reaction Mechanism : The reaction mechanism involves the formation of a Si-O-B bond when this compound interacts with Cl-Si(100). This reaction is favored over interactions with H-Si(100) due to the stronger bonding characteristics of chlorine.

-

X-ray Photoelectron Spectroscopy (XPS) : XPS studies indicate that both boric acid and this compound preferentially react with Cl-Si(100) surfaces. The introduction of boron onto the silicon surface enhances its electronic properties.

Thermodynamic Favorability

The thermodynamic aspects of these reactions reveal that the interaction of this compound with Cl-Si(100) is significantly more favorable than that of boric acid:

-

Relative Boron Surface Coverage : The quantification shows that this compound achieves approximately 2.8 times higher boron surface coverage compared to boric acid.

-

Energy Considerations : The reaction of this compound with Cl-Si(100) is about 55.3 kJ/mol more favorable than that of boric acid under similar conditions, indicating a strong preference for this compound in silicon surface functionalization .

Applications De Recherche Scientifique

Surface Chemistry and Semiconductor Applications

4-Fluorophenylboronic acid has been extensively studied for its interactions with silicon surfaces, particularly in the context of semiconductor technology.

- Reactivity with Silicon Surfaces : Research indicates that 4-FPBA reacts preferentially with chlorine-terminated silicon (Cl-Si(100)) surfaces compared to hydrogen-terminated ones (H-Si(100)). This reaction leads to the formation of boron-containing monolayers, which are crucial for applications in electronic devices. The boron coverage achieved with 4-FPBA is approximately 2.8 times higher than that obtained using boric acid under similar conditions .

- Thermodynamic Favorability : The reaction of 4-FPBA with Cl-Si(100) is significantly more thermodynamically favorable than that of boric acid, with a difference of about 55.3 kJ/mol. This property makes 4-FPBA an attractive candidate for creating high-density boron monolayers essential for ultrashallow doping processes in semiconductors .

Organic Synthesis

This compound is widely utilized in organic synthesis, particularly in cross-coupling reactions.

- Suzuki Coupling Reactions : It serves as a key reagent in Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds in organic chemistry. This method allows for the synthesis of biaryl compounds and other complex organic molecules .

- Direct Arylation : 4-FPBA has been employed in palladium-catalyzed direct arylation reactions, facilitating the introduction of aryl groups into various substrates, including pyrazoles and other heterocycles .

Biosensing Applications

The unique properties of this compound make it suitable for biosensing applications.

- Selective Detection : The boronic acid functional group has a high affinity for diols, enabling selective biosensing capabilities. This characteristic is particularly useful for detecting sugars and glycoproteins, as well as in nucleic acid recognition .

- Spectroscopic Studies : Systematic studies using Fourier-transform infrared (FT-IR) and Raman spectroscopy have demonstrated that 4-FPBA can enhance signal detection in biosensing applications. The compound's ability to undergo dearomatization upon adsorption further supports its utility in these contexts .

Case Study 1: Surface Functionalization of Si(100)

A study investigated the reaction kinetics and thermodynamics of 4-FPBA on Cl-Si(100) surfaces. The results indicated that optimal reaction conditions were achieved at 50°C, leading to significant boron incorporation into the silicon substrate. X-ray photoelectron spectroscopy (XPS) confirmed the successful formation of Si-O-B linkages, which are critical for enhancing electronic properties .

| Reaction Conditions | Boron Coverage | Thermodynamic Favorability |

|---|---|---|

| Temperature: 50°C | High | +55.3 kJ/mol |

Case Study 2: Application in Organic Synthesis

In a series of experiments focusing on Suzuki coupling reactions, 4-FPBA was used to synthesize various biaryl compounds efficiently. The reactions demonstrated high yields and selectivity, showcasing the compound's effectiveness as a coupling partner.

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki Coupling | >90 | Pd Catalyst, Aqueous Medium |

| Direct Arylation | >85 | Pd Catalyst, Organic Solvent |

Mécanisme D'action

The mechanism of action of 4-fluorophenylboronic acid in Suzuki-Miyaura coupling involves several steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers the aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparaison Avec Des Composés Similaires

Comparison with Similar Boronic Acids

Reactivity in Suzuki-Miyaura Reactions

4-Fluorophenylboronic acid demonstrates distinct reactivity compared to non-fluorinated and substituted analogs. Key comparisons include:

- vs. Phenylboronic Acid: While phenylboronic acid shows slightly higher initial activity at 70°C (e.g., 95% conversion at 3–8 hours), this compound achieves superior turnover frequencies (TOF = 67.1 h⁻¹ vs. ~50 h⁻¹) and sustained catalytic efficiency at higher temperatures (110°C) .

- vs. Electron-Donating Substituents : 4-Methoxyphenylboronic acid suffers from solubility limitations, hindering its utility in per-arylation reactions . In contrast, the electron-withdrawing fluorine group in this compound enhances oxidative stability and compatibility with hydrophobic substrates.

- vs. Halogenated Analogs : 3-Chlorophenylboronic acid underperforms in protein cross-coupling due to steric hindrance and reduced transmetalation efficiency .

Electronic and Steric Effects

The fluorine substituent in this compound reduces electron density at the boron center, accelerating transmetalation in Pd-catalyzed reactions. However, excessive electron withdrawal (e.g., in nitro- or sulfonyl-substituted boronic acids) can destabilize intermediates, lowering yields . For instance:

- In peptide modification, this compound failed to achieve full conversion, whereas deuterated or methoxy-substituted analogs succeeded due to balanced electronic effects .

- Substituent position matters: Ortho-fluorinated analogs exhibit reduced reactivity due to steric clashes with catalytic sites .

Application-Specific Performance

- Pharmaceutical Synthesis : this compound enables efficient coupling with halogenated anisoles (e.g., 4-bromoanisole) under ligandless conditions, making it ideal for high-throughput drug discovery .

- Material Science : It facilitates the synthesis of pillar[5]arenes with ten aromatic π-units, though solubility challenges arise with bulkier substituents .

Key Research Findings

Catalytic Efficiency : this compound outperforms phenylboronic acid in TOF values (67.1 h⁻¹ vs. ~50 h⁻¹) due to enhanced oxidative stability and Pd coordination .

Temperature Sensitivity: At 110°C, aggregation of Pd nanoparticles reduces activity for most boronic acids, but this compound maintains >90% conversion for 48 hours .

Reaction Byproducts : In propylene carbonate solvent, this compound generates unexpected side products (e.g., 20b in 53% yield) due to competing elimination pathways .

Toxicity Profile : Acute toxicity studies rank this compound as low-risk (LD₅₀ > 200 mg/kg), unlike cyclohexylboronic acid, which shows neurotoxic effects .

Activité Biologique

4-Fluorophenylboronic acid (4-FPBA) is a significant compound within the class of boronic acids, known for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, structural properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBFO and is characterized by the presence of a fluorine atom at the para position of the phenyl ring. This substitution impacts its acidity and reactivity, which are crucial for its biological functions.

Table 1: Structural Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 141.92 g/mol |

| pKa | Approximately 8.5 |

| Solubility | Soluble in water |

| Boiling Point | 265 °C |

The biological activity of 4-FPBA is primarily attributed to its ability to interact with various biological targets through its boron atom, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in drug development, particularly in targeting enzymes and receptors.

- Antimicrobial Activity : Research indicates that 4-FPBA exhibits antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that it can enhance the efficacy of existing antibiotics when used in combination therapies .

- Cancer Therapeutics : The compound has been investigated for its potential in cancer treatment due to its ability to inhibit certain enzymes involved in tumor growth. It acts as a proteasome inhibitor, which can lead to apoptosis in cancer cells .

- Receptor Modulation : 4-FPBA has been shown to modulate the activity of certain receptors, including those involved in glucose metabolism, making it a candidate for diabetes treatment .

Study on Antimicrobial Efficacy

A study conducted by researchers at the University of Maryland evaluated the antimicrobial efficacy of 4-FPBA against MRSA. The Minimum Inhibitory Concentration (MIC) was determined to be around 4 µg/mL, indicating potent activity against resistant strains. The study highlighted how 4-FPBA could be used synergistically with traditional antibiotics to overcome resistance mechanisms .

Cancer Treatment Research

In a separate investigation, 4-FPBA was tested for its effects on breast cancer cell lines. The results demonstrated that treatment with 4-FPBA led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests its potential role as an adjunct therapy in cancer treatment protocols .

Toxicological Profile

Despite its promising biological activities, the safety profile of 4-FPBA is critical for its therapeutic application. Preliminary studies indicate that it exhibits low toxicity levels, with LD50 values exceeding 100 mg/kg in animal models. Observations included minimal adverse effects on motor activity and no significant behavioral abnormalities at therapeutic doses .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-fluorophenylboronic acid in laboratory settings?

- Methodological Answer :

- Skin/Eye Contact : Immediately rinse with soap and water (skin) or flush eyes with water for ≥15 minutes. Seek medical attention if irritation persists .

- Storage : Store in a cool, dry environment, protected from moisture to prevent decomposition. Use airtight containers to maintain stability .

- General Handling : While not classified as hazardous under OSHA standards, standard lab PPE (gloves, goggles) is recommended due to potential mild irritancy .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer :

- Vibrational Analysis : Fourier-transform infrared (FT-IR) spectroscopy identifies B-O stretching (~1340 cm⁻¹) and C-F vibrations (~1220 cm⁻¹). Compare results to DFT/B3LYP computational models for validation .

- NMR : B NMR shows a characteristic peak near 30 ppm for boronic acids. F NMR confirms the para-fluorine substituent’s electronic environment .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) verifies molecular weight (139.92 g/mol) and isotopic patterns .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer :

- Suzuki-Miyaura Cross-Coupling : Acts as an aryl donor with Pd catalysts to form biaryl compounds. Optimize base (e.g., KCO) and solvent (dioxane/water mixtures) for electron-deficient substrates .

- Protodeboronation Studies : Monitor reactivity trends under acidic or oxidative conditions to design stable intermediates .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent affect this compound’s reactivity in Ir-catalyzed addition reactions?

- Methodological Answer :

- Reactivity Challenge : Electron deficiency reduces nucleophilicity, leading to lower yields in Ir(COD)Cl-catalyzed aldehyde additions.

- Optimization : Increase equivalents (3×) of this compound to compensate for competitive decomposition. Use tris(2,4-di-t-butylphenyl)phosphite as a co-catalyst to stabilize Ir intermediates .

- Mechanistic Insight : DFT studies suggest fluorine’s inductive effect lowers the boronic acid’s Lewis acidity, slowing transmetallation. Track reaction progress via F NMR to adjust stoichiometry .

Q. How can DFT/B3LYP computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Structural Optimization : Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to model geometry. Compare computed bond lengths (e.g., B-C: ~1.56 Å) to X-ray crystallography data .

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV) to predict electrophilic/nucleophilic sites. Correlate with experimental reactivity in cross-couplings .

- Vibrational Assignments : Simulate IR spectra to resolve ambiguities in experimental peaks (e.g., distinguishing B-O vs. C-F modes) .

Q. What strategies enable efficient use of this compound in microwave-assisted cross-couplings for BACE-1 inhibitor synthesis?

- Methodological Answer :

- Reaction Design : Combine with aryl halides under PEPPSI™-IPr catalysis in DMF/EtOH/HO (3:1:1). Microwave irradiation (125°C, 10 min) enhances efficiency vs. traditional heating .

- Workflow : Purify via flash chromatography (silica gel, hexane/EtOAc gradient). Validate coupling efficiency by HPLC-MS (retention time ~8.2 min for product) .

Q. How does surface functionalization with this compound inhibit TiO deposition on silicon substrates?

- Methodological Answer :

- Monolayer Formation : Immerse H-terminated Si(100) in 1 mM this compound/ethanol for 24 hr. Confirm covalent Si-O-B linkages via XPS (B 1s peak at ~192 eV) .

- Inhibition Mechanism : The boronic acid layer sterically blocks TiCl precursor adsorption. Quantify inhibition efficiency using AFM to measure TiO thickness reduction (~80%) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting reactivity trends for this compound in cross-couplings?

- Methodological Answer :

- Catalyst Dependency : Pd-based systems (e.g., Suzuki-Miyaura) tolerate electron deficiency better than Ir catalysts. Compare ligand effects (e.g., PPh vs. bulky phosphites) .

- Solvent/Base Effects : Polar aprotic solvents (DMF) enhance stability in microwave reactions, while protic solvents (EtOH) may accelerate protodeboronation. Screen bases (KPO vs. NaCO) to balance pH and reactivity .

Propriétés

IUPAC Name |

(4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BFO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUNNMJLXWQQBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BFO2 | |

| Record name | 4-fluorophenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301378 | |

| Record name | 4-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1765-93-1 | |

| Record name | (4-Fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1765-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROPHENYL)BORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BF8EKZ8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.